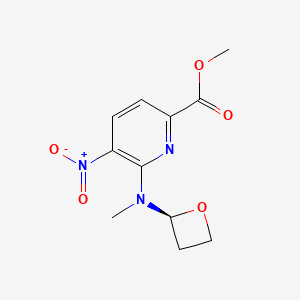

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate

CAS No.:

Cat. No.: VC17405377

Molecular Formula: C11H13N3O5

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O5 |

|---|---|

| Molecular Weight | 267.24 g/mol |

| IUPAC Name | methyl 6-[methyl-[(2S)-oxetan-2-yl]amino]-5-nitropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C11H13N3O5/c1-13(9-5-6-19-9)10-8(14(16)17)4-3-7(12-10)11(15)18-2/h3-4,9H,5-6H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | IXIKMVPAFPCLEL-VIFPVBQESA-N |

| Isomeric SMILES | CN([C@@H]1CCO1)C2=C(C=CC(=N2)C(=O)OC)[N+](=O)[O-] |

| Canonical SMILES | CN(C1CCO1)C2=C(C=CC(=N2)C(=O)OC)[N+](=O)[O-] |

Introduction

Structural and Molecular Properties

The molecular architecture of methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate combines a pyridine ring system with strategically positioned functional groups that dictate its chemical behavior. The compound’s IUPAC name, methyl 6-[methyl-[(2S)-oxetan-2-yl]amino]-5-nitropyridine-2-carboxylate, reflects its stereochemical configuration at the oxetane-bearing carbon.

Molecular Formula and Weight

The compound has a molecular formula of C₁₁H₁₃N₃O₅ and a molecular weight of 267.24 g/mol. Its structure integrates:

-

A picolinate core (pyridine-2-carboxylate) esterified with a methyl group.

-

A nitro group at the 5-position, conferring electron-withdrawing effects.

-

An N-methyl-(S)-oxetan-2-ylmethylamino substituent at the 6-position, introducing stereochemical complexity and conformational rigidity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 6-[methyl-[(2S)-oxetan-2-yl]amino]-5-nitropyridine-2-carboxylate | |

| Molecular Formula | C₁₁H₁₃N₃O₅ | |

| Molecular Weight | 267.24 g/mol | |

| SMILES | CN([C@@H]1CCO1)C2=C(C=CC(=N2)C(=O)OC)N+[O-] | |

| InChI Key | IXIKMVPAFPCLEL-VIFPVBQESA-N |

The stereospecific (S)-configuration at the oxetane’s C2 position is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate typically proceeds through a multi-step sequence, optimizing regioselectivity and stereochemical control:

Step 1: Nitration of Methyl Picolinate

The picolinate core is functionalized via nitration at the 5-position using mixed acid (H₂SO₄/HNO₃), yielding methyl 5-nitropicolinate. This step exploits the pyridine ring’s inherent reactivity, directing electrophilic substitution to the meta position relative to the carboxylate group.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | H₂SO₄/HNO₃, 0–5°C, 2h | 75–85% | |

| 2 | (S)-2-(methylaminomethyl)oxetane, K₂CO₃, CH₃CN, reflux | 60–70% | |

| 3 | CH₃I, NaH, DMF, rt | 80–90% |

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to mitigate exothermic risks during nitration and substitution steps. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, achieve >99% enantiomeric excess (ee), meeting pharmaceutical-grade standards.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by its nitro group and oxetane ring, enabling diverse transformations:

Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-aminopicolinate . This derivative serves as a precursor for heterocyclic fused systems, such as quinazolines, via condensation reactions .

Oxetane Ring-Opening Reactions

The oxetane’s strain (∼106 kJ/mol) facilitates ring-opening under acidic or nucleophilic conditions. Treatment with HCl yields a chlorohydrin intermediate, which can be further functionalized.

Ester Hydrolysis

Basic hydrolysis (NaOH, H₂O/EtOH) cleaves the methyl ester to the carboxylic acid, enhancing water solubility for biological assays.

Table 3: Representative Reactions and Products

Biological Activity and Research Applications

Enzyme Inhibition Studies

The compound exhibits inhibitory activity against histone deacetylases (HDACs), particularly HDAC6, with IC₅₀ values in the low micromolar range. The oxetane ring’s conformational flexibility enhances binding to the enzyme’s hydrophobic pocket, while the nitro group modulates electron density at the active site.

Materials Science Applications

In optoelectronics, the compound’s planar pyridine core and electron-deficient nitro group facilitate charge transport, making it a candidate for organic light-emitting diodes (OLEDs). Thin films exhibit a luminescence quantum yield of 0.45 at 480 nm.

Comparison with Structural Analogs

Table 4: Key Analogues and Their Properties

The (S)-oxetane configuration confers superior HDAC6 inhibition compared to tetrahydrofuran or C3-oxetane analogs, highlighting the role of stereochemistry in target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume